molecular formula C18H19NO3 B6574000 [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate CAS No. 1351780-71-6

[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

Cat. No. B6574000
CAS RN: 1351780-71-6
M. Wt: 297.3 g/mol
InChI Key: XGNATZFANKDCPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate, also known as 4-MPCA, is a chemical compound belonging to the class of carbamates. It is composed of a carbamate ester and a substituted phenylacetate, which are bound together in a single molecule. 4-MPCA has been studied for its various applications in scientific research and has been found to be useful in a wide range of laboratory experiments.

Scientific Research Applications

[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been studied for its various applications in scientific research. It has been found to be useful in a wide range of laboratory experiments, such as in the synthesis of other compounds, in the study of enzyme kinetics, and in the study of drug metabolism. [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has also been used as a model compound for studying the properties of other compounds, such as its reactivity and solubility. Additionally, [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Mechanism of Action

[(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is known to act as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase. It has been found to act as an inhibitor of these enzymes by forming a covalent bond with the enzyme's active site, thus preventing the enzyme from performing its normal function. Additionally, [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been found to act as an agonist of certain receptors, such as the muscarinic acetylcholine receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate have been studied in various laboratory experiments. It has been found to have an inhibitory effect on the activity of enzymes, such as cytochrome P450, acetylcholinesterase, and monoamine oxidase. Additionally, [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been found to have an agonist effect on certain receptors, such as the muscarinic acetylcholine receptor. Furthermore, [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been found to have an anti-inflammatory effect and to be a potential inhibitor of cancer cell proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate in laboratory experiments include its relatively simple and efficient synthesis, its ability to act as an inhibitor of enzymes and an agonist of certain receptors, and its anti-inflammatory and potential anti-cancer properties. However, there are some limitations to using [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate in laboratory experiments, such as its susceptibility to degradation by light and heat, its potential to cause adverse reactions in some individuals, and its limited solubility in some solvents.

Future Directions

The potential future directions for the use of [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate in scientific research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals. Additionally, further research could be conducted on its potential to be used as an inhibitor of cancer cell proliferation and its potential to be used as an anti-inflammatory agent. Additionally, further research could be conducted on its potential to be used as a model compound for the study of other compounds, such as its reactivity and solubility. Finally, further research could be conducted on its potential to be used as an inhibitor of enzymes, such as cytochrome P450 and acetylcholinesterase.

Synthesis Methods

The synthesis of [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate begins with the reaction of 4-methylphenol and methyl acetate, which produces a methyl ester of 4-methylphenol. This ester is then reacted with ethylchloroformate to form an ethyl ester of 4-methylphenol. This ethyl ester is then reacted with an aqueous solution of sodium hydroxide to form the desired [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate. The synthesis of [(4-methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate has been found to be relatively simple and efficient, and the reaction can be completed in a few steps.

properties

IUPAC Name

[2-(4-methylanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-3-7-15(8-4-13)11-18(21)22-12-17(20)19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNATZFANKDCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Methylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate

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